molecular formula C15H24O3S B3070688 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol CAS No. 1005130-59-5

3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol

Cat. No.: B3070688
CAS No.: 1005130-59-5
M. Wt: 284.4 g/mol
InChI Key: VJBMAHPFRJIDFW-UHFFFAOYSA-N
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Description

3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol is an organic compound with the molecular formula C15H24O3S This compound features a sulfinyl group attached to a propanediol backbone, with a tert-butylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol typically involves the following steps:

    Formation of the Sulfinyl Group: The sulfinyl group can be introduced through the oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Attachment of the Tert-butylphenyl Group: This step involves the alkylation of a phenyl ring with tert-butyl groups, often using tert-butyl bromide in the presence of a base like potassium carbonate.

    Coupling with Propanediol: The final step involves coupling the sulfinyl group with a propanediol moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups in the propanediol moiety can undergo substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted propanediol derivatives.

Scientific Research Applications

3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The tert-butylphenyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfonyl)-1,2-propanediol: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-({1-[4-(Tert-butyl)phenyl]ethyl}thio)-1,2-propanediol: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and thioether analogs.

Properties

IUPAC Name

3-[1-(4-tert-butylphenyl)ethylsulfinyl]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3S/c1-11(19(18)10-14(17)9-16)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,14,16-17H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBMAHPFRJIDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)S(=O)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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